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Compound of Interest |

2-(4-Methoxy-3,5-
Compound Name:
dimethylphenyl)azepane

CAS No.: 901921-97-9

Cat. No.: B1461967

. J

Introduction & Pharmacological Rationale

2-(4-Methoxy-3,5-dimethylphenyl)azepane represents a specific subclass of ring-constrained
phenethylamines. The expansion of the piperidine ring (found in diphenidine) to an azepane (7-
membered) ring typically alters the binding affinity and selectivity profile, often favoring NMDA
receptor channel blockade or Sigma-1 receptor interaction over dopamine transporter (DAT)
inhibition.

The 3,5-dimethyl-4-methoxy substitution pattern on the phenyl ring is electron-rich, potentially
enhancing affinity for hydrophobic pockets within the NMDA receptor ion channel or the
serotonin transporter (SERT). This protocol outlines a dual-pathway characterization strategy:

e Primary Pathway: Functional NMDA Receptor Antagonism (Calcium Flux &
Electrophysiology).

e Secondary Pathway: Monoamine Transporter Inhibition (Fluorescent Uptake Assay).

Material Preparation & Safety
Compound Handling:
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o Solubility: The compound is lipophilic. Dissolve the hydrochloride salt in DMSO to create a
10 mM stock solution. For aqueous working solutions, dilute into assay buffer (HBSS or
HEPES-buffered saline) ensuring the final DMSO concentration is <0.1%.

o Storage: Store stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw
cycles.

o Safety: Treat as a potent CNS-active agent. Use Class Il Biosafety Cabinet (BSC) and
appropriate PPE.

Protocol A: NMDA Receptor Functional Assay (Calcium
Flux)

Obijective: To determine the IC50 of 2-(4-Methoxy-3,5-dimethylphenyl)azepane as an
antagonist of glutamate-induced Calcium (Ca?*) influx.

Experimental Principle

This assay measures the inhibition of Ca2* influx through the NMDA receptor channel in HEK-
293 cells stably expressing GIuN1/GluN2B subunits. A fluorescent calcium indicator (e.g., Fluo-
4 AM) reports the cytosolic Ca2* concentration.

Reagents & Buffers

o Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4. Crucial: Use Mg2*-free buffer to
prevent physiological magnesium block of the NMDA receptor.

e Agonist Solution: 10 uM Glutamate + 10 uM Glycine (co-agonist).

e Dye Loading Solution: 4 uM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Bulffer.

Step-by-Step Methodology

o Cell Seeding: Plate GIuN1/GIuN2B-HEK?293 cells in poly-D-lysine coated 96-well black-wall
plates (50,000 cells/well). Incubate overnight at 37°C/5% CO-.

e Dye Loading: Aspirate media and add 100 pL of Dye Loading Solution. Incubate for 45 min at
37°C, then 15 min at room temperature (RT) to minimize dye extrusion.
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o Compound Addition (Pre-incubation):
o Wash cells 3x with Mg?*-free Assay Bulffer.
o Add 50 pL of test compound (0.1 nM — 10 uM, log scale) or vehicle control.
o Incubate for 10-15 minutes at RT to allow equilibrium binding.

o Measurement (FLIPR/FlexStation):
o Baseline: Record fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds.
o Stimulation: Inject 50 uL of Agonist Solution (Glutamate/Glycine).
o Kinetics: Record fluorescence response for 180 seconds.

» Data Analysis: Calculate

(Peak Fluorescence - Baseline / Baseline). Plot dose-response curve to determine 1C50.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: To validate the mechanism of action (e.g., voltage-dependent channel blockade) and
kinetics.

Setup Parameters
» Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).

e Cells: Cultured Hippocampal Neurons or GIuN1/GIuN2B-HEK293 cells.

¢ Holding Potential: -60 mV (to relieve Mg2* block if Mg?* is present, or use Mg?*-free
extracellular solution).

Solutions

e Intracellular (Pipette) Solution: 140 mM CsClI, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP,
pH 7.2. (Cs* blocks K* channels).
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o Extracellular (Bath) Solution: 140 mM NacCl, 2.5 mM KCI, 10 mM HEPES, 10 mM Glucose,
0.2 mM CaClz, pH 7.4. (No Mg2?*).

Workflow

¢ Giga-seal Formation: Establish a Giga-ohm seal and break-in to whole-cell configuration.

o Control Response: Perfuse 100 uM NMDA + 10 uM Glycine for 5 seconds. Record the
inward current (

).
o Washout: Perfuse buffer for 30 seconds.
e Drug Application: Perfuse Test Compound (e.g., 1 uM) for 60 seconds.
e Challenge: Co-apply NMDA + Glycine + Test Compound. Record the current (

)

» Voltage Ramp (Optional): To test for voltage-dependence (characteristic of pore blockers),
apply voltage ramps from -80 mV to +40 mV during agonist application.

Protocol C: Monoamine Transporter Uptake Assay
(Orthogonal)

Objective: To assess selectivity by measuring inhibition of Dopamine (DAT) or Serotonin
(SERT) reuptake.

Methodology (Fluorescent Substrate)
e Cells: CHO cells stably expressing hDAT or hSERT.

e Substrate: Use a fluorescent neurotransmitter mimic (e.g., ASP+ or commercially available
Neurotransmitter Transporter Uptake Assay Kits).

e Assay:
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[e]

Pre-incubate cells with 2-(4-Methoxy-3,5-dimethylphenyl)azepane (10 nM — 10 uM) for
15 min.

Add Fluorescent Substrate.

[e]

o

Incubate for 30 min at 37°C.

Wash cells 3x to remove extracellular substrate.

[¢]

Measure intracellular fluorescence.

[¢]

o Result: A decrease in fluorescence indicates transporter inhibition.

Data Visualization & Pathway Analysis
Figure 1: NMDA Receptor Signaling & Blockade Mechanism

The following diagram illustrates the signaling pathway and the specific intervention point of the
phenylazepane compound (Channel Blockade).
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Caption: Proposed mechanism of action. The compound acts as an open-channel blocker,
preventing Ca2* influx despite agonist binding.

Figure 2: Functional Assay Workflow (FLIPR)
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Caption: Step-by-step workflow for the high-throughput Calcium Flux assay.

Summary of Expected Results

Expected Outcome .
Assay Type Parameter . Interpretation
(Hypothesis)

Potent functional
Caz* Flux (FLIPR) IC50 0.5uM —-10 uM antagonism of NMDA

receptors.

Confirms "trapping"”
) ) ) Voltage-dependent channel blocker
Electrophysiology I-V Relationship ) o
block mechanism (similar to

Ketamine/PCP).

High inhibition
o ] suggests "Dissociative
Transporter Uptake % Inhibition Variable } o
Stimulant" profile (like

Diphenidine).
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e To cite this document: BenchChem. [Application Note: Functional Characterization of 2-(4-
Methoxy-3,5-dimethylphenyl)azepane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461967#protocol-for-functional-assays-with-2-4-
methoxy-3-5-dimethylphenyl-azepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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